molecular formula C8H10O2 B1625494 5-ethyl-1,3-benzenediol CAS No. 4299-72-3

5-ethyl-1,3-benzenediol

Cat. No. B1625494
M. Wt: 138.16 g/mol
InChI Key: MSFGJICDOLGZQK-UHFFFAOYSA-N
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Patent
US06048842

Procedure details

1,3-Dimethoxy-5-ethylbenzene (7.69 g) is dissolved in acetic acid (80 ml), and thereto is added with stirring 47% hydrobromic acid at room temperature. The mixture is refluxed for three hours, and the reaction mixture is cooled to room temperature. The mixture is concentrated to dryness under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with water and a saturated aqueous sodium chloride solution, dried, and concentrated under reduced pressure. The residue is recrystallized from diisopropyl ether-hexane to give 1,3-dihydroxy-5-ethylbenzene (5.94 g), m.p. 97-98° C.
Quantity
7.69 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH:6]=[C:5]([O:11]C)[CH:4]=1.Br>C(O)(=O)C>[OH:2][C:3]1[CH:8]=[C:7]([CH2:9][CH3:10])[CH:6]=[C:5]([OH:11])[CH:4]=1

Inputs

Step One
Name
Quantity
7.69 g
Type
reactant
Smiles
COC1=CC(=CC(=C1)CC)OC
Name
Quantity
80 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for three hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture is concentrated to dryness under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic layer is washed successively with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous sodium chloride solution, dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized from diisopropyl ether-hexane

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=CC(=C1)CC)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.94 g
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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